

An In-Depth Technical Guide to 2-Methoxy-3-methylbutanenitrile

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Compound of Interest

Compound Name: 2-Methoxy-3-methylbutanenitrile

Cat. No.: B1425916

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Abstract

This technical guide provides a comprehensive overview of **2-methoxy-3-methylbutanenitrile**, a niche organic compound with potential applications in synthetic chemistry. Due to the limited availability of experimental data for this specific molecule, this guide combines known information with data from closely related α -alkoxy nitriles to offer a thorough profile. This document covers the compound's nomenclature, physicochemical properties, a representative synthetic protocol, and predicted spectroscopic data. Additionally, it touches upon the general biological considerations and potential metabolic pathways relevant to this class of compounds.

Chemical Identity and Nomenclature

The compound with the chemical structure corresponding to a butane backbone featuring a nitrile group on the first carbon, a methoxy group on the second, and a methyl group on the third is formally named according to IUPAC nomenclature.

Identifier	Value
IUPAC Name	2-Methoxy-3-methylbutanenitrile
CAS Number	1469060-08-9
Molecular Formula	C ₆ H ₁₁ NO
Molecular Weight	113.16 g/mol
Synonyms	No widely recognized synonyms are currently available.

Physicochemical Properties

Experimental data for **2-methoxy-3-methylbutanenitrile** is scarce. The following table summarizes available computed data and general properties expected for small, aliphatic nitriles. Nitriles are typically colorless liquids or solids with characteristic odors.^{[1][2]} They are polar molecules, and smaller nitriles exhibit some solubility in water.^{[1][2]}

Property	Value/Expected Range	Notes
Appearance	Colorless liquid (Predicted)	Based on similar small aliphatic nitriles.
Boiling Point	82-118 °C (General Range for small nitriles)	Specific experimental value is not available. ^{[1][2]}
Solubility in Water	Soluble to sparingly soluble (Predicted)	Solubility is expected to decrease with increasing carbon chain length. ^[1]
Polarity	High	The nitrile group imparts significant polarity. ^{[1][2]}

Synthesis and Experimental Protocols

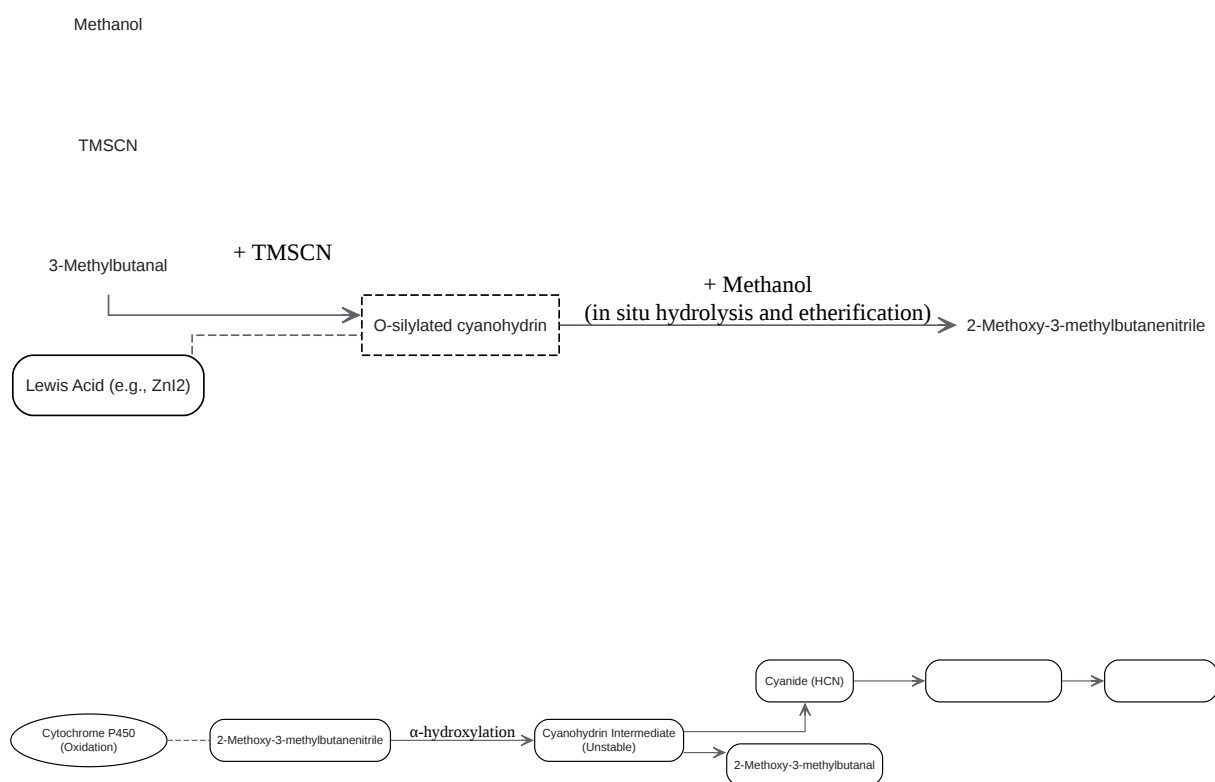
While a specific, peer-reviewed synthesis for **2-methoxy-3-methylbutanenitrile** has not been published, a plausible and efficient method involves the reaction of 3-methylbutanal (isovaleraldehyde) with a cyanide source in the presence of methanol. The use of trimethylsilyl

cyanide (TMSCN) is a common and effective method for the formation of cyanohydrins from aldehydes, which can then be converted to the corresponding α -alkoxy nitrile.[3]

Representative Synthesis of 2-Methoxy-3-methylbutanenitrile

This protocol is adapted from general procedures for the synthesis of α -alkoxy nitriles from aldehydes.

Reaction Scheme:



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References

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